molecular formula C11H10BrF3N2O B068740 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole CAS No. 175135-16-7

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole

Cat. No. B068740
CAS RN: 175135-16-7
M. Wt: 323.11 g/mol
InChI Key: MBIDMDLISUPTFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various strategies, including cyclocondensation reactions, Schiff base reactions, and reactions with different organic reactants. For instance, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized via cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes (Hranjec, Pavlović, & Karminski-Zamola, 2012). Additionally, other research has focused on synthesizing 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues showcasing various antimicrobial activities (Goudgaon & Basha, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray diffraction, NMR, IR, and UV/Vis spectroscopy. For example, the molecular and crystal structure of a specific triazino[1,2-a]benzimidazole compound was determined, confirming its tautomeric form in the solid state (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cycloaddition, condensation, and substitution reactions, to form a wide array of compounds with potential biological activities. For instance, the synthesis of 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione and its analogues involves cyclization and reaction with aryl aldehydes (Goudgaon & Basha, 2011).

Scientific Research Applications

DNA Interaction and Cellular Applications

One of the prominent applications of benzimidazole derivatives is their interaction with DNA, especially noted with Hoechst 33258, a well-known minor groove binder. This interaction is crucial for fluorescent DNA staining, allowing for the analysis of nuclear DNA content and chromosome structure in cell biology research. Additionally, derivatives of benzimidazole are explored for their radioprotective and topoisomerase inhibiting activities, offering a starting point for drug design aimed at understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Activities

Benzimidazole derivatives exhibit a wide spectrum of pharmacological properties, underpinning their importance in developing therapeutic compounds. These compounds have shown significant antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The structural diversity of benzimidazole derivatives enables the synthesis of pharmacologically active compounds, making it a critical scaffold in medicinal chemistry for new therapeutic agents (Babbar, Swikriti, & Arora, 2020).

Anticancer Potential

Benzimidazole derivatives also play a significant role in anticancer research. They exhibit anticancer properties through various mechanisms, including intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin inhibitors. The versatility of benzimidazole in drug design for anticancer applications is highlighted by its structural similarity to the naturally occurring nitrogenous base purine, making it an active area of research for novel anticancer agents (Akhtar et al., 2019).

Benzimidazole in Drug Design

The role of benzimidazole derivatives in drug design extends beyond cancer treatment. Their structural motif is conducive to developing molecules for various diseases, such as bacterial and fungal infections. The recent literature emphasizes the design of new benzimidazole derivatives as potential anticancer agents, providing insights into future drug development strategies based on their structure-activity relationship (Salahuddin et al., 2022).

Safety And Hazards

The safety and hazards associated with 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole are not detailed in the search results. As with any chemical, appropriate safety precautions should be taken when handling and storing it to prevent exposure and ensure safety .

properties

IUPAC Name

3-[4-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3N2O/c12-7-4-6(11(13,14)15)5-8-10(7)17-9(16-8)2-1-3-18/h4-5,18H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIDMDLISUPTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CCCO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371292
Record name 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

CAS RN

175135-16-7
Record name 7-Bromo-5-(trifluoromethyl)-1H-benzimidazole-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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